REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.II.O>C(O)(=O)C.[Fe]>[Br:1][C:8]1[CH:9]=[C:4]([F:3])[CH:5]=[CH:6][C:7]=1[CH3:10].[Br:1][C:5]1[CH:6]=[C:7]([CH3:10])[CH:8]=[CH:9][C:4]=1[F:3]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at the above temperature for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
CUSTOM
|
Details
|
The initially exothermic reaction
|
Type
|
CUSTOM
|
Details
|
was kept at 25° C. to 27° C.
|
Type
|
DISTILLATION
|
Details
|
the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C.
|
Type
|
DISTILLATION
|
Details
|
was subsequently distilled off under 20 mbars and between 65° C. and 85° C
|
Type
|
CUSTOM
|
Details
|
The monobrominated isomers were separated by distillation on a column
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.II.O>C(O)(=O)C.[Fe]>[Br:1][C:8]1[CH:9]=[C:4]([F:3])[CH:5]=[CH:6][C:7]=1[CH3:10].[Br:1][C:5]1[CH:6]=[C:7]([CH3:10])[CH:8]=[CH:9][C:4]=1[F:3]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at the above temperature for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
CUSTOM
|
Details
|
The initially exothermic reaction
|
Type
|
CUSTOM
|
Details
|
was kept at 25° C. to 27° C.
|
Type
|
DISTILLATION
|
Details
|
the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C.
|
Type
|
DISTILLATION
|
Details
|
was subsequently distilled off under 20 mbars and between 65° C. and 85° C
|
Type
|
CUSTOM
|
Details
|
The monobrominated isomers were separated by distillation on a column
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |